N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide can be achieved through various synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions . In biology and medicine, benzothiazole derivatives have been investigated for their antibacterial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . They are also used in the development of new methods for natural product-inspired bioactive glycohybrids .
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide can be compared with other benzothiazole derivatives, such as 2-arylbenzothiazoles and 2-aminobenzothiazoles . These compounds share similar structural features but differ in their biological activities and applications. For example, 2-arylbenzothiazoles are known for their antibacterial and antifungal activities, while 2-aminobenzothiazoles have been investigated for their larvicidal and adulticidal activities against Aedes aegypti .
Properties
Molecular Formula |
C19H14N2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14N2O3S/c1-23-15-9-8-12(19-21-13-5-2-3-7-17(13)25-19)11-14(15)20-18(22)16-6-4-10-24-16/h2-11H,1H3,(H,20,22) |
InChI Key |
CKBZIBJGUDOWEC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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